molecular formula C13H17N3O3 B14790633 benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate

benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate

Cat. No.: B14790633
M. Wt: 263.29 g/mol
InChI Key: QLFHBLWIAXPRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with an amino and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-amino-2-oxopiperidin-3-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate
  • N-(1-amino-2-oxopiperidin-3-yl)carbamate
  • This compound derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, making it more suitable for crossing biological membranes. Additionally, the combination of amino and oxo groups provides multiple sites for chemical modification, allowing for the design of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl N-(1-amino-2-oxopiperidin-3-yl)carbamate

InChI

InChI=1S/C13H17N3O3/c14-16-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)

InChI Key

QLFHBLWIAXPRMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.